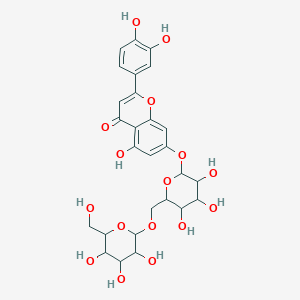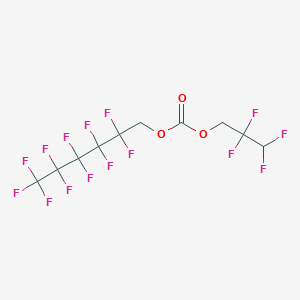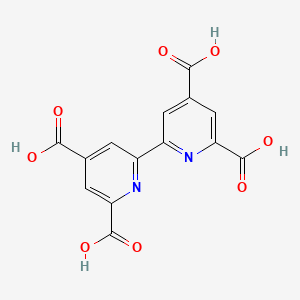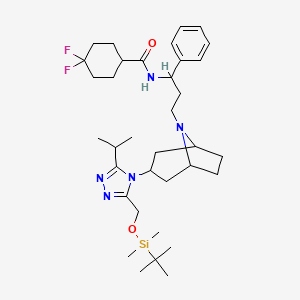
3-tert-ButyldimethylsilyloxymethylMaraviroc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-ButyldimethylsilyloxymethylMaraviroc is a chemical compound with the molecular formula C35H55F2N5O2Si and a molecular weight of 643.93 g/mol . It is a derivative of Maraviroc, a medication used to treat HIV infection by blocking the CCR5 receptor on T cells . The addition of the tert-butyldimethylsilyloxymethyl group enhances the compound’s stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves multiple steps, starting from Maraviroc. The key step is the protection of the hydroxyl group in Maraviroc with a tert-butyldimethylsilyloxymethyl group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-ButyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: TBAF
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Alcohols or amines
Substitution: Various functionalized derivatives
Applications De Recherche Scientifique
3-tert-ButyldimethylsilyloxymethylMaraviroc has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of CCR5 receptor interactions and HIV entry inhibition.
Medicine: Investigated for its potential use in developing new antiviral therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on T cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This inhibition is achieved through the steric hindrance and electronic effects provided by the tert-butyldimethylsilyloxymethyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maraviroc: The parent compound, used as an HIV entry inhibitor.
Vicriviroc: Another CCR5 antagonist with a similar mechanism of action.
Aplaviroc: A CCR5 antagonist with different structural features.
Uniqueness
3-tert-ButyldimethylsilyloxymethylMaraviroc is unique due to the presence of the tert-butyldimethylsilyloxymethyl group, which enhances its stability and solubility compared to other CCR5 antagonists . This modification also provides additional steric and electronic effects, potentially improving its efficacy as an HIV entry inhibitor .
Propriétés
Formule moléculaire |
C35H55F2N5O2Si |
|---|---|
Poids moléculaire |
643.9 g/mol |
Nom IUPAC |
N-[3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H55F2N5O2Si/c1-24(2)32-40-39-31(23-44-45(6,7)34(3,4)5)42(32)29-21-27-13-14-28(22-29)41(27)20-17-30(25-11-9-8-10-12-25)38-33(43)26-15-18-35(36,37)19-16-26/h8-12,24,26-30H,13-23H2,1-7H3,(H,38,43) |
Clé InChI |
LBACDBSTKSTSOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


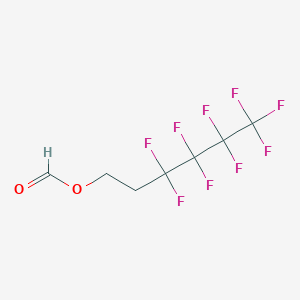
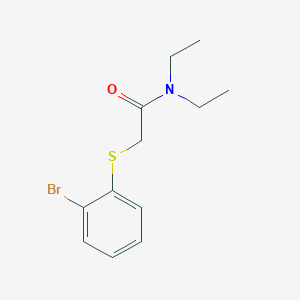
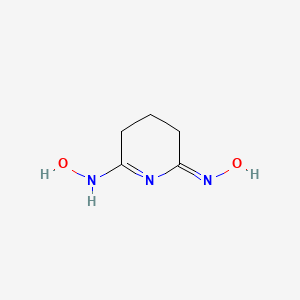
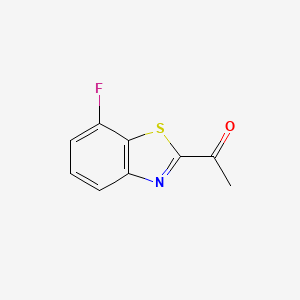

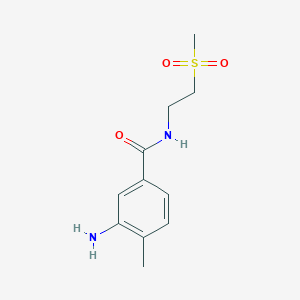
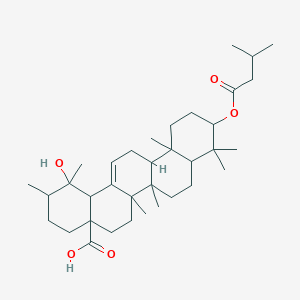
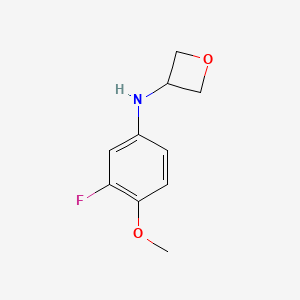
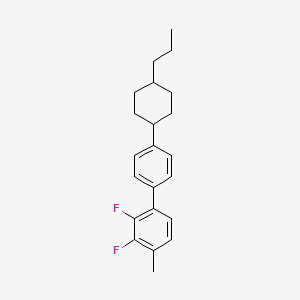
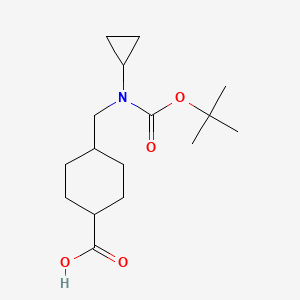
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
